3-Formyl-4-(3-oxomorpholino)benzonitrile
Description
Overview of Benzonitrile (B105546) Scaffolds in Modern Organic Chemistry
Benzonitrile, a simple aromatic compound characterized by a benzene (B151609) ring substituted with a cyano group, and its derivatives are fundamental building blocks in organic chemistry. nbinno.comresearchgate.net The benzonitrile framework is prized for its versatility, serving as a precursor to a wide array of other functional groups, including amines, amides, and carboxylic acids. nbinno.com This reactivity makes benzonitrile derivatives invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.orgnih.gov
The incorporation of a benzonitrile moiety into a molecule can also impart favorable electronic properties and influence its biological activity. nih.gov In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug candidate to its biological target. nih.gov Furthermore, the metabolic stability of the nitrile group often enhances the pharmacokinetic profile of a drug. nih.gov More than 30 pharmaceuticals containing a nitrile group have received FDA approval, highlighting the significance of this functional group in drug design. rsc.orgnih.gov
Significance of the Oxomorpholino Moiety in Heterocyclic Compound Design
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. reachemchemicals.com The "oxomorpholino" moiety, specifically a morpholin-3-one (B89469), retains the core heterocyclic structure of morpholine but introduces a carbonyl group, which can further influence the molecule's polarity and hydrogen bonding capabilities. Morpholin-3-one derivatives are considered valuable intermediates in the synthesis of bioactive compounds.
Strategic Importance of Formyl and Nitrile Functional Groups in Synthetic Intermediates
The strategic placement of both a formyl (aldehyde) and a nitrile (cyano) group on a benzonitrile scaffold, as seen in 3-Formyl-4-(3-oxomorpholino)benzonitrile, creates a highly versatile synthetic intermediate.
The formyl group is a key functional group in organic synthesis due to its reactivity. It can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. This versatility allows for the introduction of diverse molecular complexity from a single starting point.
The nitrile group , as previously mentioned, is also a valuable functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. nbinno.com This allows for another avenue of chemical modification, often orthogonal to the reactions of the formyl group. The presence of both groups on the same aromatic ring allows for selective and sequential transformations, providing a powerful tool for the construction of complex molecules.
Contextualizing this compound within Contemporary Chemical Research
While specific research dedicated exclusively to this compound (CAS Number: 1260825-80-6) is not extensively detailed in publicly available literature, its chemical structure strongly suggests its role as a valuable intermediate in synthetic and medicinal chemistry. The strategic arrangement of its functional groups—an electron-withdrawing nitrile, a reactive formyl group, and a medicinally relevant oxomorpholino moiety—positions it as a precursor for the synthesis of a diverse range of more complex molecules.
The presence of the 4-(3-oxomorpholino) substituent on the benzonitrile ring is of particular interest. This moiety could be a key building block for constructing compounds with potential biological activity, given the established importance of the morpholine scaffold in drug discovery. Researchers would likely utilize the formyl and nitrile groups for further molecular elaboration, building upon the core structure to generate libraries of compounds for screening against various biological targets. The synthesis of such a molecule would likely involve the nucleophilic aromatic substitution of a suitable di-substituted benzene derivative with morpholin-3-one, followed by or preceded by the introduction of the formyl and nitrile groups.
In essence, while this compound may not be an end product itself, its value lies in its potential as a highly functionalized and strategically designed starting material for the efficient synthesis of novel compounds with potential applications in pharmaceutical and materials science research. Further disclosure of its use in patents and research articles will be necessary to fully elucidate its role in contemporary chemical research.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-formyl-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-9-1-2-11(10(5-9)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2 |
InChI Key |
YEPWTTAHSNCUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)C#N)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Formyl 4 3 Oxomorpholino Benzonitrile
Retrosynthetic Analysis of 3-Formyl-4-(3-oxomorpholino)benzonitrile
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnections involve the carbon-nitrogen bond of the morpholine (B109124) ring and the carbon-carbon bond of the formyl group.
Primary Disconnections:
C-N Bond Disconnection: The bond between the benzene (B151609) ring and the nitrogen atom of the 3-oxomorpholine moiety can be disconnected. This leads to two key precursors: a 4-substituted-3-formylbenzonitrile (with a leaving group at the 4-position, such as a halogen) and 3-morpholinone. This approach is a classic nucleophilic aromatic substitution (SNAr) strategy.
C-C Bond (Formyl Group) Disconnection: The formyl group can be introduced at a later stage of the synthesis. This suggests a precursor such as 4-(3-oxomorpholino)benzonitrile, which can then be formylated at the 3-position. This strategy relies on regioselective formylation of a substituted benzonitrile (B105546).
These primary disconnections give rise to the main synthetic strategies that will be explored in the following sections.
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be approached through several strategic pathways, primarily focusing on the sequential or convergent assembly of its constituent parts.
Formylation Strategies Applied to Substituted Benzonitriles
The introduction of a formyl group onto a benzonitrile ring is a key transformation in the synthesis of the target molecule. Various formylation methods can be employed, with the choice of reagent and conditions depending on the nature of the substituents already present on the aromatic ring.
For a precursor like 4-(3-oxomorpholino)benzonitrile, direct formylation at the ortho position to the electron-donating oxomorpholino group and meta to the electron-withdrawing cyano group is required. Classic formylation reactions such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine) are potential methods. The regioselectivity of these reactions is often directed by the existing substituents on the benzene ring.
Table 1: Common Formylation Reactions for Aromatic Compounds
| Reaction Name | Reagents | General Applicability |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | Activated aromatic rings |
| Duff Reaction | (CH₂)₆N₄, acid | Phenols and other activated rings |
| Gattermann | HCN, HCl/AlCl₃ | Activated aromatic rings |
Approaches Involving the Introduction of the 3-Oxomorpholino Moiety
A crucial step in the synthesis is the formation of the C-N bond to introduce the 3-oxomorpholino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this approach would be a 4-halo-3-formylbenzonitrile, where the halogen (commonly fluorine or chlorine) is activated towards substitution by the electron-withdrawing formyl and cyano groups.
The reaction would involve treating the 4-halo-3-formylbenzonitrile with 3-morpholinone in the presence of a suitable base. The choice of base and solvent is critical for the success of this reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The synthesis of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile from 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485) and morpholine using potassium carbonate in acetonitrile (B52724) serves as a relevant example of this type of transformation. nih.gov
Table 2: Conditions for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Base | Solvent | Temperature |
|---|---|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Morpholine | K₂CO₃ | Acetonitrile | 80°C |
The synthesis of the 3-morpholinone precursor itself is also an important consideration. nih.gov General methods for the synthesis of morpholin-3-ones often involve the cyclization of N-substituted ethanolamine (B43304) derivatives. researchgate.net
Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be designed using both convergent and divergent strategies.
Divergent Synthesis: A divergent approach would start from a common intermediate that can be elaborated into the final target molecule and other related analogues. For example, 4-fluoro-3-formylbenzonitrile could serve as a key intermediate. Reaction with 3-morpholinone would yield the target compound, while reactions with other nucleophiles would provide a library of structurally related analogues.
Preparation of Structurally Related Benzonitrile and Oxomorpholino Analogues
The synthetic methodologies described can be extended to prepare a variety of structurally related analogues, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of Regioisomeric and Isoelectronic Derivatives
By modifying the starting materials and synthetic routes, a range of regioisomeric and isoelectronic derivatives can be accessed.
Regioisomers: The synthesis of isomers where the formyl and 3-oxomorpholino groups are at different positions on the benzonitrile ring can be achieved by starting with the appropriately substituted precursors. For example, the synthesis of 4-formyl-3-nitrobenzonitrile (B1317213) has been reported, which could potentially be converted to a 3-(3-oxomorpholino) isomer. chemicalbook.com Similarly, the synthesis of 4-formyl-3-methoxybenzonitrile (B1591161) is also known. chemicalbook.comnih.gov
Isoelectronic Analogues: Analogues where the cyano group is replaced by other isoelectronic functionalities (e.g., nitro, acetyl) or where the 3-oxomorpholine ring is replaced by other heterocyclic systems can also be synthesized. For instance, the synthesis of compounds with different morpholine derivatives has been reviewed. researchgate.nete3s-conferences.org The synthesis of 3-formyl-4-thiazolylbenzonitrile provides an example of replacing the oxomorpholino moiety with a different heterocycle.
The flexibility of the synthetic strategies allows for the creation of a diverse library of compounds for further investigation.
Development of Precursors and Key Intermediates for this compound
The synthesis of this compound relies on the strategic development of key precursors and intermediates. Research efforts have primarily focused on constructing a substituted benzonitrile framework possessing the required formyl and a suitable leaving group at positions 3 and 4, respectively, to facilitate the introduction of the 3-oxomorpholino moiety.
A crucial intermediate in the synthesis is a 4-halo-3-formylbenzonitrile, with 4-fluoro-3-formylbenzonitrile being a prominent example. The fluorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile and formyl groups.
One documented method for the preparation of 4-fluoro-3-formylbenzonitrile involves the directed ortho-metalation of 4-fluorobenzonitrile. This strategy utilizes a strong base, such as a magnesium-based or lithium-based amide, to deprotonate the position ortho to the cyano group, followed by quenching with a formylating agent. A specific example is the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) as the base and N-methylformanilide as the electrophile to introduce the formyl group. usp.br
An alternative approach to a related precursor, 4-cyano-2-nitrobenzaldehyde, involves the oxidative cleavage of a vinyl group. chemicalbook.com This method starts from 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile, which is treated with sodium periodate (B1199274) to yield the desired aldehyde. chemicalbook.com While this provides a formylbenzonitrile scaffold, further steps would be required to introduce a suitable leaving group at the 4-position and reduce the nitro group for subsequent reactions.
The development of the 3-oxomorpholino precursor, morpholin-3-one (B89469), is also a critical aspect. While its direct synthesis is not extensively detailed in the context of this specific final product, its attachment to an aromatic ring has been demonstrated in the synthesis of related compounds like 4-(4-bromophenyl)morpholin-3-one. mdpi.com This is typically achieved through N-arylation reactions.
The key synthetic step to arrive at the final product involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-3-formylbenzonitrile and morpholin-3-one. The electron-deficient nature of the benzonitrile ring, enhanced by the presence of both the cyano and formyl groups, facilitates the attack of the nucleophilic nitrogen of morpholin-3-one at the C-4 position, displacing the halide.
The following table summarizes the key precursors and their synthetic methodologies:
| Precursor/Intermediate | Synthetic Method | Reagents and Conditions | Reference |
| 4-Fluoro-3-formylbenzonitrile | Directed ortho-metalation | 4-fluorobenzonitrile, TMPMgCl·LiCl, N-methylformanilide | usp.br |
| 4-Cyano-2-nitrobenzaldehyde | Oxidative cleavage | 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile, Sodium periodate, THF/water | chemicalbook.com |
| 4-(4-Bromophenyl)morpholin-3-one | N-arylation (Ullmann condensation) | Morpholin-3-one, Bromobenzene, Copper iodide, Potassium carbonate, 1,4-dioxane | mdpi.com |
Subsequent research would likely focus on optimizing the coupling reaction between the key intermediates, 4-fluoro-3-formylbenzonitrile and morpholin-3-one, to maximize the yield and purity of this compound.
Chemical Reactivity and Derivatization of 3 Formyl 4 3 Oxomorpholino Benzonitrile
Reactivity Profile of the Aldehyde Functionality
The aldehyde group (-CHO) is a highly reactive functional group characterized by an electrophilic carbonyl carbon. ncert.nic.in This electrophilicity is due to the polarization of the carbon-oxygen double bond, which makes the carbon atom susceptible to attack by nucleophiles. fiveable.me However, in aromatic aldehydes like 3-Formyl-4-(3-oxomorpholino)benzonitrile, the reactivity is somewhat moderated by the electron-donating resonance effect of the benzene (B151609) ring, which can slightly reduce the partial positive charge on the carbonyl carbon. openstax.orglibretexts.org Nevertheless, the formyl group remains a primary site for a wide array of chemical transformations.
Nucleophilic Addition Reactions and Subsequent Transformations
Nucleophilic addition is the most characteristic reaction of aldehydes. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. fiveable.mebyjus.com This intermediate is then typically protonated to yield an alcohol. openstax.org
Key nucleophilic addition reactions applicable to the aldehyde group include:
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. ncert.nic.inopenstax.org This reaction is often catalyzed by a base to generate the more potent cyanide nucleophile. byjus.com
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the aldehyde to form, after an acidic workup, secondary alcohols.
Formation of Hemiacetals and Acetals: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. byjus.com With an excess of the alcohol, the reaction proceeds further to form a more stable acetal, which can serve as a protecting group for the aldehyde functionality.
Imine Formation: Primary amines react with the aldehyde to form an imine (or Schiff base), a compound containing a carbon-nitrogen double bond. byjus.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. ncert.nic.in
| Nucleophile | Reagent Example | Intermediate Product | Final Product |
|---|---|---|---|
| Cyanide | HCN, KCN | Tetrahedral Cyanide Adduct | Cyanohydrin |
| Grignard Reagent | R-MgBr | Magnesium Alkoxide | Secondary Alcohol |
| Alcohol | R-OH, H+ | Hemiacetal | Acetal |
| Primary Amine | R-NH2 | Carbinolamine | Imine (Schiff Base) |
Oxidation and Reduction Pathways of the Formyl Group
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aromatic aldehydes are easily oxidized to the corresponding carboxylic acids. ncert.nic.in Common laboratory oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from K₂Cr₂O₇ and H₂SO₄), and silver oxide (Ag₂O) as used in the Tollens' test. quora.com Benzaldehyde itself can undergo autoxidation to benzoic acid simply upon exposure to air. quora.com
Reduction: The aldehyde can be reduced to a primary (benzyl) alcohol. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using H₂ gas with a metal catalyst such as palladium, platinum, or nickel is also a highly effective method for this reduction. thieme-connect.de
| Transformation | Reagent Example | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol |
Condensation Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The aldehyde functionality is a key participant in various condensation reactions that are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Wittig Reaction: This reaction provides a powerful method for synthesizing alkenes. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), generated from a phosphonium (B103445) salt and a strong base. stackexchange.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. stackexchange.com The stereochemistry of the resulting alkene is influenced by the nature of the ylide. stackexchange.comacs.org
Knoevenagel Condensation: This is a variation of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as malononitrile (B47326) or diethyl malonate. researchgate.net The reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond after dehydration. tandfonline.com
Aldol-Type Condensations: The aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.
Reactivity Profile of the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. researchgate.netlibretexts.org The triple bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrysteps.com
Hydrolysis and Amidation Reactions for Carboxamide Formation
One of the most common reactions of nitriles is hydrolysis to form carboxylic acids. libretexts.orglibretexts.org This transformation can be carried out under either acidic or basic conditions and proceeds through a carboxamide intermediate. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, the nitrile is heated, typically under reflux. libretexts.orggoogle.com The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.com This leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgdoubtnut.com
Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also leads to hydrolysis. pearson.combrainly.in The hydroxide ion directly attacks the electrophilic carbon of the nitrile. youtube.com The initial product is a carboxylate salt, which upon acidification yields the carboxylic acid. brainly.in Ammonia is liberated during this process. youtube.com
By carefully controlling the reaction conditions (e.g., using milder conditions), it is often possible to stop the hydrolysis at the intermediate amide stage, providing a route to carboxamides. lumenlearning.comcore.ac.uk
| Condition | Reagents | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acidic | H₃O⁺, Heat | Carboxamide | Carboxylic Acid |
| Basic | ⁻OH, Heat; then H₃O⁺ | Carboxamide | Carboxylic Acid |
Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the formation of tetrazoles.
[3+2] Cycloaddition with Azides: Nitriles react with azides (such as sodium azide (B81097), NaN₃) in a [3+2] cycloaddition reaction to form tetrazoles. acs.orgnih.gov This reaction is often catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids. organic-chemistry.orgacs.org The process involves the addition of the azide ion to the nitrile, leading to the formation of the five-membered, nitrogen-rich tetrazole ring. thieme-connect.comrsc.org This transformation is a highly valuable method for synthesizing this important class of heterocyclic compounds. organic-chemistry.orgthieme-connect.com
Transformations Involving the 3-Oxomorpholino Heterocycle
The 3-oxomorpholino group is a cyclic amide (a lactam). Its reactivity is largely governed by the stability of the amide bond within the six-membered ring. Generally, N-acyl morpholines are stable structures, but they can undergo specific transformations under certain reaction conditions.
The amide linkage in the 3-oxomorpholino ring is susceptible to cleavage under forcing hydrolytic conditions, typically requiring strong acid or base and elevated temperatures. This would result in the opening of the morpholine (B109124) ring.
Under acidic conditions, the reaction would proceed via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. The resulting ring-opened product would be a secondary amine and a carboxylic acid. Conversely, base-catalyzed hydrolysis would involve the direct attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate and a secondary amine after workup.
Table 1: Hypothetical Ring-Opening Reactions of the 3-Oxomorpholino Moiety
| Reaction Type | Reagents and Conditions | Expected Product Structure |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, heat | 2-((2-aminoethoxy)carbonyl)-5-cyanobenzoic acid |
Recyclization to form a different heterocyclic system following a ring-opening event would depend on the introduction of suitable reagents that can react with the newly formed amino and carboxyl functionalities. For instance, reaction with a dehydrating agent could potentially re-form the lactam ring.
The nitrogen atom in the 3-oxomorpholino ring is part of an amide group. As such, it is non-basic and generally not susceptible to direct N-alkylation or N-acylation reactions that are typical for secondary amines. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity.
Therefore, N-substitution or derivatization strategies would necessitate a preliminary modification of the 3-oxomorpholino ring, such as reduction of the amide carbonyl. Reduction of the lactam to a secondary amine would open up possibilities for N-substitution.
Table 2: Potential Derivatization via Ring Modification
| Initial Transformation | Reagents | Intermediate | Subsequent Derivatization |
|---|
It is important to note that the reducing agents for the lactam would also likely reduce the aldehyde and possibly the nitrile group, posing a chemoselectivity challenge.
Spectroscopic and Advanced Analytical Characterization of 3 Formyl 4 3 Oxomorpholino Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. A detailed analysis would involve assigning the chemical shifts (δ) in parts per million (ppm) for each proton in 3-Formyl-4-(3-oxomorpholino)benzonitrile, including the aromatic protons, the formyl proton, and the protons of the 3-oxomorpholino ring. The splitting patterns (e.g., singlet, doublet, triplet) and coupling constants (J) in Hertz (Hz) would establish the connectivity of the protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Data not available | Formyl CHO |
| Data not available | Data not available | Data not available | Data not available | Oxomorpholino CH₂ |
| Data not available | Data not available | Data not available | Data not available | Oxomorpholino CH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons, the formyl carbon, the nitrile carbon, and the carbons of the 3-oxomorpholino ring would be assigned.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Formyl C=O |
| Data not available | Aromatic C-CN |
| Data not available | Aromatic C-N |
| Data not available | Aromatic C-CHO |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Nitrile CN |
| Data not available | Oxomorpholino C=O |
| Data not available | Oxomorpholino CH₂ |
| Data not available | Oxomorpholino CH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be employed to further confirm the structural assignments.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the aromatic ring and the morpholine (B109124) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the benzonitrile (B105546) core and the 3-oxomorpholino substituent, as well as the position of the formyl group.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula of this compound could be confirmed.
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy would identify the characteristic stretching and bending vibrations of the functional groups present. Key absorptions would be expected for the nitrile (C≡N), formyl carbonyl (C=O), and the amide carbonyl (C=O) of the oxomorpholino ring.
Raman Spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| Data not available | C-H stretch (aromatic) | IR, Raman |
| Data not available | C-H stretch (formyl) | IR, Raman |
| Data not available | C≡N stretch (nitrile) | IR, Raman |
| Data not available | C=O stretch (formyl) | IR, Raman |
| Data not available | C=O stretch (amide) | IR, Raman |
| Data not available | C-N stretch | IR, Raman |
| Data not available | C-O stretch | IR, Raman |
| Data not available | Aromatic C=C stretch | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
Table 5: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Torsion Angles (°) | Data not available |
Chromatographic and Purity Assessment Methods (e.g., HPLC, GC-MS)
The purity of this compound is critical for its application in research and development. Chromatographic techniques are the cornerstone for assessing the purity of such compounds, providing both qualitative and quantitative data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. moravek.com A reversed-phase HPLC method would be the most probable approach for its analysis. This method separates compounds based on their hydrophobicity.
A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation would likely be achieved on a C18 column, which is a common choice for a wide range of organic molecules. A gradient elution with a mobile phase consisting of an aqueous component (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) would be employed to ensure the efficient separation of the main compound from any impurities.
Detection is commonly performed using a UV detector, as the aromatic and carbonyl groups in this compound are expected to absorb UV light. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hypothetical Purity Analysis Data by HPLC
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.5 | Impurity A |
| 2 | 8.2 | 99.2 | This compound |
| 3 | 10.1 | 0.3 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound might present challenges for direct GC analysis, it could be feasible depending on its thermal stability. If the compound is not sufficiently volatile or is prone to degradation at high temperatures, derivatization may be necessary. For instance, the aldehyde group could be derivatized to a more volatile and stable oxime. acs.org
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" for identification. scirp.org
Illustrative GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer allows for the confident identification of the main compound and any volatile impurities.
Computational Chemistry and Theoretical Investigations of 3 Formyl 4 3 Oxomorpholino Benzonitrile
Conformational Analysis and Molecular Dynamics Simulations of Aromatic and Heterocyclic Moieties:The presence of the morpholinone and its connection to the benzonitrile (B105546) ring allows for conformational flexibility. Conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular dynamics simulations could further explore the dynamic behavior of the molecule over time, providing insights into the flexibility of the aromatic and heterocyclic moieties in different environments.
While the framework for such a computational study is well-established, the specific application to 3-Formyl-4-(3-oxomorpholino)benzonitrile has not been documented. The scientific community relies on published, peer-reviewed data to build upon existing knowledge. Without primary research focusing on this specific molecule, any attempt to populate the outlined sections with data would be speculative and not scientifically rigorous.
Applications of 3 Formyl 4 3 Oxomorpholino Benzonitrile in Advanced Chemical Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The intrinsic reactivity of the formyl and nitrile groups, combined with the electronic influence of the oxomorpholino substituent, renders 3-Formyl-4-(3-oxomorpholino)benzonitrile a potent building block for the construction of diverse heterocyclic systems. The aldehyde function serves as a classical entry point for condensation reactions, a cornerstone of heterocyclic synthesis.
Analogous to other ortho-functionalized benzaldehydes, this compound is an ideal precursor for synthesizing fused and substituted heterocycles. For instance, research on structurally related 3-formyl-4-hydroxycoumarins has shown that the formyl group readily undergoes condensation with active methylene (B1212753) compounds. nih.gov This type of reaction, when applied to this compound, can lead to the formation of various heterocyclic rings. For example, reaction with malononitrile (B47326) could yield a Knoevenagel condensation product, which can be further cyclized. Similarly, reactions with β-ketoesters or 1,3-diones can pave the way for the synthesis of quinoline, chromene, or other related heterocyclic scaffolds.
Furthermore, the benzonitrile (B105546) moiety itself is a valuable functional group in heterocyclic synthesis. It can participate in cyclization reactions, such as the Thorpe-Ziegler cyclization, to form amino-substituted condensed rings. fda.gov The presence of both the formyl and nitrile groups allows for sequential or one-pot multi-component reactions, enabling the rapid assembly of complex heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science.
Precursor in the Construction of Complex Organic Molecules and Scaffolds, such as those found in Factor VIIa inhibitor research
The development of anticoagulants that target specific enzymes in the coagulation cascade is a major focus of pharmaceutical research. Factor VIIa (FVIIa), a serine protease, is a key enzyme in the initiation of coagulation, and its inhibition represents a promising strategy for treating and preventing thromboembolic disorders. nih.gov The molecular scaffold of this compound contains key structural features found in potent FVIIa inhibitors.
Patent literature discloses the synthesis of FVIIa inhibitors that incorporate a 3-oxomorpholino ring as a key substituent. google.com This heterocyclic group is recognized for its ability to form favorable interactions within the enzyme's binding pocket. The patent also describes synthetic routes that begin with benzonitrile derivatives, such as 4-amino-3-nitrobenzonitrile, which are elaborated into the final complex inhibitors. google.com
The structure of this compound makes it a highly suitable precursor for such synthetic campaigns. The formyl group can be readily converted into other functionalities, such as amines or carboxylic acids, which are necessary for building the larger inhibitor molecule. For example, it can undergo reductive amination to introduce a side chain or be oxidized to a carboxylic acid to enable amide bond formation. The combination of the recognized 3-oxomorpholino group with a versatile benzonitrile-aldehyde core provides a direct and efficient starting point for the synthesis of novel, non-peptidic, and potentially orally bioavailable FVIIa inhibitors. nih.govosti.gov
Development of Functional Materials and Organic Optoelectronics, including compounds with two-photon excited fluorescence properties
Functional organic materials with nonlinear optical (NLO) properties are in high demand for applications in bio-imaging, data storage, and photodynamic therapy. Two-photon absorption (TPA) is a key NLO property, and molecules possessing a high TPA cross-section are of particular interest. The design of such molecules often relies on creating a donor-π-acceptor (D-π-A) architecture.
The this compound scaffold is well-suited for this purpose. The benzonitrile group is a well-established electron-accepting moiety, while the formyl group can be used to extend the π-conjugated system through reactions like Wittig olefination or Knoevenagel condensation. nih.govorgsyn.org By reacting the aldehyde with a suitable electron-donating group (such as a dialkylamino-substituted aromatic), a D-π-A chromophore can be readily synthesized.
Research on related molecular structures has demonstrated the viability of this approach. For example, aurone (B1235358) derivatives synthesized from substituted benzofurans exhibit strong two-photon excited fluorescence (TPEF) with large TPA cross-sections. google.comresearchgate.net Similarly, acetamide-chalcone derivatives featuring a dimethylamine (B145610) donor group show significant fluorescence that can be triggered by two- or three-photon excitation. nih.gov These studies underscore the principle that combining strong donor and acceptor groups through a conjugated linker leads to materials with desirable NLO properties. The use of this compound as the acceptor-containing building block provides a clear synthetic route to novel materials for organic optoelectronics.
| Compound Class | TPA Cross-Section (GM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
|---|---|---|---|---|
| Aurone Derivative 1 | 1536 | 860 | 539 | researchgate.net |
| Aurone Derivative 2 | 608 | 860 | 505 | researchgate.net |
| Symmetrical Fluorenyl Chromophore | 6000 | 600 | N/A | researchgate.net |
| Acetamide-Chalcone (ChOCH2CH3) | >40 | ~630 | N/A | nih.gov |
| Acetamide-Chalcone (ChN(CH3)2) | >28 | ~840 | N/A | nih.gov |
Application in Ligand Design for Coordination Chemistry and Supramolecular Assemblies
The design of ligands is central to the development of coordination complexes with specific catalytic, magnetic, or optical properties. This compound possesses multiple potential coordination sites: the nitrogen atom of the nitrile group, the oxygen atom of the formyl group, and the carbonyl oxygen of the oxomorpholino ring. This multidentate character allows it to act as a versatile ligand for a variety of metal ions.
Recent studies have highlighted the utility of benzonitrile-containing ligands in catalysis. For instance, a bidentate ortho-pyrazole benzonitrile ligand was designed for Ni-catalyzed cross-coupling reactions. chemrxiv.org In this system, the benzonitrile moiety functions as an electron-acceptor that stabilizes the low-valent nickel center and promotes the desired reductive elimination step over side reactions. chemrxiv.org This demonstrates that the nitrile group is not merely a passive spectator but an active participant in modulating the electronic properties and reactivity of the metal catalyst. The additional donor atoms in this compound could be used to create ligands with higher denticity and more finely tuned steric and electronic properties.
In the realm of supramolecular chemistry, the benzonitrile fragment is an effective recognition motif. A study on a phenylphosphine (B1580520) oxide-bridged supramolecular macrocycle showed that its cavity could precisely recognize and bind a variety of benzonitrile derivatives through non-covalent interactions, forming stable host-guest complexes. nih.gov This "key-lock" recognition was even observed with FDA-approved drugs containing a benzonitrile fragment. nih.gov This capability makes this compound an attractive building block for creating larger, self-assembled supramolecular architectures, where the benzonitrile group directs the assembly process through specific host-guest interactions.
Utilization in Catalyst Development and Methodological Advancements
Beyond its direct use in ligands, this compound serves as a valuable substrate for the development of new synthetic methods and catalytic processes. The presence of multiple, electronically distinct functional groups allows it to be a testbed for reaction selectivity and efficiency.
For example, the development of new catalytic protocols often involves exploring the reactivity of substrates with specific functional groups. The formylbenzonitrile framework is ideal for this purpose. A detailed procedure for a Wittig-type olefination of the closely related 4-Formylbenzonitrile has been published, showcasing its utility in developing robust methods for C-C bond formation. orgsyn.org Similarly, synthetic routes to related compounds like 4-Formyl-3-nitrobenzonitrile (B1317213) involve a wide array of chemical transformations, including oxidations, reductions, and substitutions, each requiring careful optimization of reaction conditions. chemicalbook.com
The compound can also be instrumental in advancing catalyst design, as seen in the development of a novel benzonitrile-containing ligand for Ni-catalysis. This work enabled a challenging arylation of disubstituted malononitriles, a significant methodological advancement. chemrxiv.org By employing substrates like this compound, chemists can probe the limits of new catalytic systems, optimize reaction conditions, and ultimately develop novel transformations that expand the toolkit of synthetic organic chemistry.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for 3-Formyl-4-(3-oxomorpholino)benzonitrile
The current body of scientific literature dedicated to this compound is exceptionally sparse. A thorough search reveals its unique CAS number, 1260825-80-6, confirming its identity and existence in chemical databases. However, beyond this identification, there is a significant lack of published research detailing its synthesis, properties, or applications. Safety data sheets for the compound indicate that comprehensive data on its physical and chemical properties are not widely available. cato-chem.com This absence of information suggests that this compound is likely a novel or niche compound, possibly synthesized as an intermediate in a larger, proprietary synthetic sequence or as part of a chemical library for screening purposes that has not yet yielded publicly disclosed results. The current research landscape is therefore largely undefined, presenting a veritable "blank slate" for future investigation.
Unexplored Synthetic Opportunities and Reactive Pathways
Despite the lack of direct synthetic reports for this compound, plausible synthetic routes can be postulated based on established methodologies for analogous compounds. A common and effective method for the synthesis of similar N-arylated morpholine (B109124) and morpholinone derivatives is the nucleophilic aromatic substitution (SNAr) reaction.
A probable synthetic approach would involve the reaction of a suitably activated benzonitrile (B105546) with morpholin-3-one (B89469). For instance, a starting material such as 4-fluoro-3-formylbenzonitrile could be reacted with morpholin-3-one in the presence of a base. The electron-withdrawing nature of both the nitrile and formyl groups would activate the aromatic ring towards nucleophilic attack by the secondary amine of the morpholin-3-one. This type of reaction is well-documented for the synthesis of related compounds, such as 4-morpholino-3-(trifluoromethyl)benzonitrile (B8161121) from 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485) and morpholine. chemicalbook.comnih.gov
Table 1: Plausible Synthetic Precursors
| Starting Material | Reagent | Potential Product |
|---|---|---|
| 4-Fluoro-3-formylbenzonitrile | Morpholin-3-one | This compound |
The reactivity of this compound is predicted to be rich and varied due to the presence of multiple functional groups. The aldehyde group can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The presence of the oxomorpholino moiety introduces further possibilities for chemical modification, although the lactam is generally stable. The interplay of these functional groups offers a platform for the synthesis of a diverse range of more complex derivatives.
Potential for Novel Applications in Interdisciplinary Chemical Sciences
The unique combination of a benzonitrile, an aldehyde, and an oxomorpholino group within a single molecule suggests a range of potential applications across various chemical sciences. Benzonitrile derivatives are known to exhibit a wide spectrum of biological activities and are integral components of many pharmaceuticals. nih.gov The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are crucial for binding to biological targets.
In the realm of materials science, functionalized benzonitriles are being explored for their use in organic light-emitting diodes (OLEDs) and as components of thermally activated delayed fluorescence (TADF) materials. rsc.org The specific electronic properties conferred by the substituents on the benzonitrile ring can be tuned to achieve desired photophysical characteristics. The aldehyde functionality of this compound could be utilized to tether the molecule to polymer backbones or other molecular scaffolds, leading to the development of novel functional materials.
Challenges and Future Directions in the Synthesis and Utilization of Complex Benzonitrile Derivatives
While the potential applications of complex benzonitrile derivatives are vast, their synthesis and utilization are not without challenges. The synthesis of polysubstituted benzonitriles often requires multi-step sequences with careful control of regioselectivity. The development of efficient and scalable synthetic routes is a continuous area of research. For this compound, a key challenge would be the selective reaction at one functional group while preserving the others.
Future research in this area should focus on several key aspects. Firstly, the development and optimization of a reliable synthetic route to this compound is paramount. This would enable a thorough investigation of its fundamental chemical and physical properties. Secondly, a systematic exploration of the reactivity of its functional groups would open up avenues for the creation of new and diverse molecular architectures. Finally, a comprehensive screening of this compound and its derivatives for biological activity and materials science applications could lead to the discovery of novel leads for drug discovery or the development of advanced materials. The study of complex benzonitriles like this compound represents a fertile ground for future chemical research, with the potential for significant contributions to both fundamental science and practical applications.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Fluoro-3-formylbenzonitrile |
| 4-Chloro-3-formylbenzonitrile |
| Morpholin-3-one |
| 4-Morpholino-3-(trifluoromethyl)benzonitrile |
| 4-Fluoro-3-(trifluoromethyl)benzonitrile |
Q & A
Basic: What synthetic methodologies are validated for 3-Formyl-4-(3-oxomorpholino)benzonitrile, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves coupling reactions between substituted benzonitriles and morpholine derivatives. Palladium or copper catalysts (e.g., Pd/C, CuI) are often employed to facilitate C–N bond formation under inert atmospheres . For instance, a protocol analogous to 3-Methyl-4-(2-methylmorpholin-4-yl)benzonitrile synthesis () suggests refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization (60–75%) requires precise stoichiometric ratios (1:1.2 for benzonitrile:morpholine) and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.
Advanced: How can spectroscopic and computational methods resolve contradictions in reactive site identification for this compound?
Answer:
Conflicting data on reactive sites (e.g., formyl vs. nitrile group reactivity) can be addressed by combining:
- FT-IR/Raman : Identify vibrational modes of the formyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2230 cm⁻¹) .
- NMR : NMR distinguishes electron-deficient carbons (e.g., nitrile at ~115 ppm vs. morpholino carbonyl at ~165 ppm) .
- Fukui indices : Computational analysis (DFT) calculates nucleophilic/electrophilic regions, confirming the formyl group as the primary electrophilic site .
Basic: What are the standard protocols for characterizing crystallographic and electronic properties of this compound?
Answer:
- Single-crystal XRD : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between morpholino oxygen and adjacent molecules) .
- UV-Vis spectroscopy : Measures π→π* transitions (λmax ~270–300 nm in acetonitrile) to assess conjugation effects from the benzonitrile core .
- Hirshfeld surface analysis : Quantifies packing efficiency and van der Waals interactions .
Advanced: How do catalytic hydrogenation conditions affect the stability of the nitrile group in this compound?
Answer:
The nitrile group undergoes selective reduction to amines under H₂/Pd-C (1–3 atm, 25–50°C), but catalyst poisoning via intermediate adsorption is a major challenge . Pre-treatment with HCOOH–NEt3 mitigates deactivation by blocking strong adsorption sites. Continuous-flow reactors improve stability, achieving >90% conversion over 10 cycles with 5% Pd loss .
Advanced: What structure-activity relationship (SAR) trends emerge when comparing this compound to analogs like 4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile?
Answer:
Basic: How do solvent polarity and pH influence the compound’s stability during storage?
Answer:
- Polar solvents (DMF, DMSO) : Stabilize the nitrile group via dipole interactions but risk formyl group hydrolysis at pH < 5 .
- Nonpolar solvents (hexane, toluene) : Minimize degradation but may precipitate the compound.
- Optimal storage : Anhydrous acetonitrile at −20°C (pH 7.0–7.5) preserves integrity for >6 months .
Advanced: What computational strategies predict binding modes of this compound with kinase targets?
Answer:
- Molecular docking (AutoDock Vina) : Uses the compound’s 3D structure (PDB:1UZ) to simulate interactions with ATP-binding pockets .
- MD simulations (GROMACS) : Assess binding stability over 100 ns, identifying key residues (e.g., Lys45 in EGFR) for hydrogen bonding .
- Free energy calculations (MM-PBSA) : Predict ΔGbind values (< −8 kcal/mol indicates high affinity) .
Advanced: How to reconcile discrepancies in catalytic activity data between batch and flow reactors?
Answer:
Basic: What are the validated HPLC conditions for purity analysis?
Answer:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : 60:40 acetonitrile/water (0.1% TFA).
- Flow rate : 1.0 mL/min, retention time ~8.2 min .
- Detection : UV at 254 nm (LOD: 0.1 µg/mL).
Advanced: How does substituent electronic effects modulate the compound’s reactivity in nucleophilic additions?
Answer:
The electron-withdrawing nitrile and formyl groups activate the benzene ring for nucleophilic attack. Hammett constants (σpara = +0.66 for –CN) predict regioselectivity at the para position. Kinetic studies show 2× faster reaction with hydrazines at the formyl group compared to analogs lacking the morpholino ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
